Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-3-11-5-9-10-7(11)4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPGAQCBUQJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C=NN=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a. Preparation of Hydrazine Derivatives
Starting materials: Ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives are synthesized through cyclocondensation of amino acids or related precursors with hydrazine hydrate, often under reflux in acetic acid or ethanol (as per Scheme 1 in the literature).
Reaction conditions: Reflux at 80-100°C in acetic acid, followed by purification via recrystallization.
b. Cyclocondensation with Pyridine Derivatives
The hydrazine derivative reacts with 2-chloropyridine or 2-bromopyridine derivatives bearing suitable substituents to form the fused heterocycle.
Method: Nucleophilic substitution of the halogen on the pyridine ring with the hydrazine derivative, followed by intramolecular cyclization under basic conditions (e.g., potassium carbonate in DMF or ethanol at reflux).
Outcome: Formation of the fused triazolopyridine core with the carboxylate group at the 7-position, which can be subsequently methylated.
Introduction of the Methyl Carboxylate Group at the 7-Position
The methyl ester functionality is introduced via esterification or direct substitution:
a. Esterification of Carboxylic Acid
Starting point: The acid form of the heterocycle obtained post-cyclization.
Method: Fischer esterification involves refluxing the acid with excess methanol in the presence of catalytic sulfuric acid, yielding methyl 7-carboxylate derivatives.
R-COOH + CH3OH → R-COOCH3 + H2O
- Conditions: Reflux at 65°C with catalytic H2SO4, followed by purification.
b. Direct Methylation of the Acid
- Alternatively, methylation can be achieved using diazomethane or methyl iodide in the presence of a base (e.g., potassium carbonate), providing a more efficient route for methyl ester formation.
Synthetic Routes and Optimization Strategies
a. Patented Method (WO2014210042A2)
A notable patent describes a stereospecific synthesis involving the reaction of hydrazine derivatives with substituted pyridines, followed by cyclization and esterification steps. The process includes:
- Formation of hydrazine intermediates via cyclocondensation.
- Cyclization with halogenated pyridines under basic conditions.
- Esterification with methanol under acidic catalysis to yield methyl esters.
This method emphasizes stereospecificity and yields high purity compounds suitable for pharmaceutical applications.
b. Alternative Synthetic Strategy (Literature-based)
- Step 1: Synthesis of hydrazine derivative via cyclocondensation.
- Step 2: Nucleophilic attack on halogenated pyridine.
- Step 3: Intramolecular cyclization to form the fused heterocycle.
- Step 4: Esterification to introduce the methyl carboxylate group.
This route is adaptable, allowing for modifications to incorporate various substituents on the heterocycle, thus enabling structure-activity relationship (SAR) studies.
Reaction Conditions and Reagents Summary
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Hydrazine cyclocondensation | Hydrazine hydrate, acetic acid | Reflux 80-100°C | Formation of hydrazine intermediates |
| Cyclization with pyridine | Halogenated pyridine, K2CO3 | Reflux in ethanol or DMF | Fused heterocycle formation |
| Esterification | Methanol, H2SO4 | Reflux 65°C | Introduction of methyl ester group |
| Alternative methylation | Diazomethane or methyl iodide | Room temperature or mild heating | Methyl ester formation |
Structural Confirmation and Purification
Techniques: NMR spectroscopy (¹H, ¹³C), mass spectrometry, IR spectroscopy, and X-ray crystallography confirm the structure and purity.
Purification: Recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular formula inferred from brominated analog (C8H10BrN3O2 → C8H9N3O2 upon Br removal and ester adjustment).
Functional Group and Core Structure Analysis
Triazolo-Pyridine vs. Triazolo-Pyrimidine/Pyrazine
- Pyridine Core : The target compound’s pyridine ring (one nitrogen) offers moderate basicity compared to pyrimidine (two nitrogens) or pyrazine (two nitrogens in adjacent positions). Pyrimidine and pyrazine analogs exhibit enhanced hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., DPP-4 in ) .
- Substituent Effects :
- Bromine : The brominated analog (C8H10BrN3O2) introduces steric bulk and polarizability, favoring electrophilic aromatic substitution reactions .
- Carboxylic Acid vs. Ester : The carboxylic acid derivative () is more water-soluble but less cell-permeable than the methyl ester, impacting bioavailability .
- Aromatic Substituents : Ethyl and phenyl groups in increase molecular weight and hydrophobicity, as reflected in its high melting point (206°C) .
Biological Activity
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its synthesis, biological evaluation, and potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 192.19 g/mol
- CAS Number : 1049739-80-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes cyclization reactions that form the triazole ring fused to the pyridine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed IC values indicating effective growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
| Cell Line | IC (μM) |
|---|---|
| MDA-MB-231 | 4.98 - 14.65 |
| HepG2 | 2.43 - 7.84 |
These findings suggest that this compound acts as a potent inhibitor of tumor growth.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Microtubule Destabilization : The compound has been shown to disrupt microtubule assembly at concentrations as low as 20 μM.
- Induction of Apoptosis : Morphological changes and increased caspase-3 activity were observed in treated cells, indicating that it triggers apoptotic pathways.
Additional Biological Activities
Apart from anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole derivatives similar to this compound. For example:
- Study on Structural Variants : A comparative study evaluated different triazole derivatives for their cytotoxic effects and found that modifications to the side chains significantly influenced their activity.
- In Vivo Studies : Animal model experiments demonstrated that administration of the compound led to reduced tumor sizes compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
